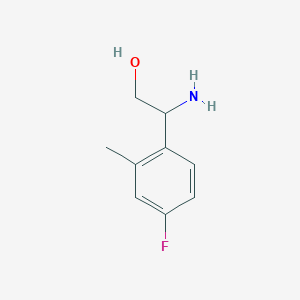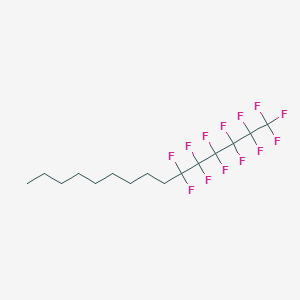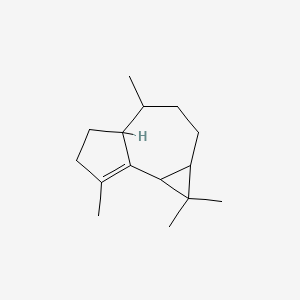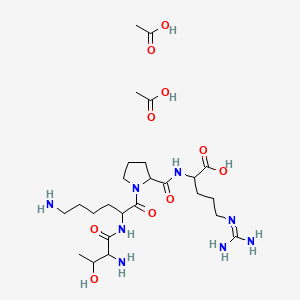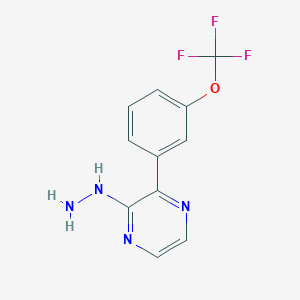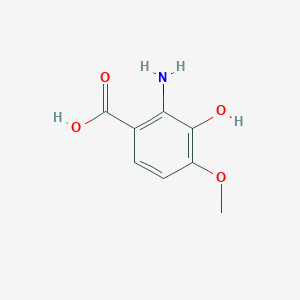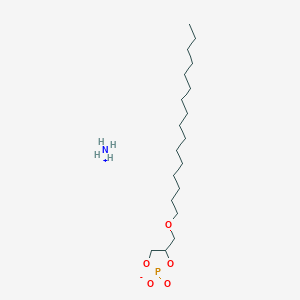
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is a cyclic phosphatidic acid derivative. It is a bioactive lipid known for its role in various cellular processes, including anti-mitogenic regulation, inhibition of tumor cell invasion, and neuronal cell differentiation. This compound is a naturally occurring analog of lysophosphatidic acid, with a unique structure that forms a five-membered ring involving the sn-2 hydroxy group and the sn-3 phosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) typically involves the following steps:
Starting Material: The synthesis begins with 1-O-hexadecyl-sn-glycerol.
Phosphorylation: The hydroxyl groups at the sn-2 and sn-3 positions are phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) under anhydrous conditions.
Cyclization: The phosphorylated intermediate undergoes cyclization to form the cyclic phosphate ring. This step often requires a base such as triethylamine to facilitate the reaction.
Purification: The final product is purified using chromatographic techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for yield and purity, including temperature control and reaction time.
Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) can undergo various chemical reactions, including:
Hydrolysis: The cyclic phosphate ring can be hydrolyzed under acidic or basic conditions to yield linear phosphate derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized phospholipids.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles, forming different phospholipid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis Products: Linear phosphatidic acids.
Oxidation Products: Oxidized phospholipids.
Substitution Products: Various phospholipid derivatives depending on the nucleophile used.
Scientific Research Applications
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) has numerous applications in scientific research:
Chemistry: Used as a standard in lipidomics studies for the quantification of lysophosphatidic acid.
Biology: Investigated for its role in cell signaling pathways, particularly in anti-mitogenic regulation and stress fiber formation.
Medicine: Explored for its potential in inhibiting tumor cell invasion and metastasis, as well as promoting neuronal cell differentiation and survival.
Industry: Utilized in the development of bioactive lipid formulations for therapeutic applications
Mechanism of Action
The mechanism of action of 1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) involves:
Receptor Activation: It binds to specific lysophosphatidic acid receptors on the cell surface.
Signal Transduction: Activation of these receptors triggers intracellular signaling cascades, leading to various cellular responses.
Pathways Involved: Key pathways include the inhibition of the cell cycle, induction of stress fiber formation, and regulation of neuronal cell differentiation and survival.
Comparison with Similar Compounds
Similar Compounds
Lysophosphatidic Acid (LPA): A structurally similar compound but lacks the cyclic phosphate ring.
Cyclic Phosphatidic Acid (cPA): Similar in structure but may have different fatty acid chains.
Uniqueness
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is unique due to its specific cyclic structure, which imparts distinct biological activities compared to linear phosphatidic acids. Its ability to inhibit tumor cell invasion and promote neuronal differentiation sets it apart from other phospholipids .
Properties
Molecular Formula |
C19H42NO5P |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
azanium;4-(hexadecoxymethyl)-2-oxido-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C19H39O5P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-19-18-23-25(20,21)24-19;/h19H,2-18H2,1H3,(H,20,21);1H3 |
InChI Key |
ACJRKXHGGHOLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC1COP(=O)(O1)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


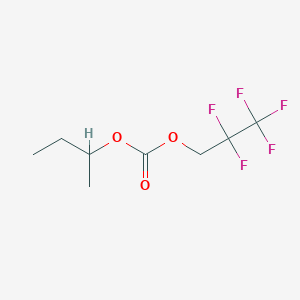
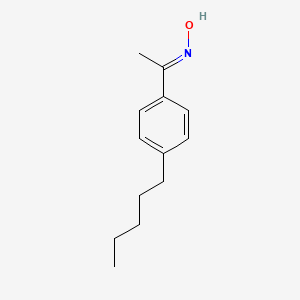
![9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B12085774.png)


